molecular formula C21H34O2 B1586831 15-Phenylpentadecanoic acid CAS No. 40228-93-1

15-Phenylpentadecanoic acid

Cat. No.: B1586831
CAS No.: 40228-93-1
M. Wt: 318.5 g/mol
InChI Key: BKXIGVQZLPZYLM-UHFFFAOYSA-N
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Description

15-phenyl pentadecanoic acid is a long-chain fatty acid.
15-Phenylpentadecanoic acid is a natural product found in Arisaema jacquemontii, Pinellia tripartita, and other organisms with data available.

Scientific Research Applications

Myocardial Fatty Acid Metabolism and Cardiac Imaging

  • PET Tracer for Myocardial Fatty Acid Metabolism : 15-Phenylpentadecanoic acid derivatives like [¹⁸F]7 have been synthesized as PET tracers for assessing myocardial fatty acid metabolism. They show high uptake in the heart and can produce excellent myocardial images, offering a potential clinical application for evaluating abnormal myocardial fatty acid metabolism (Tu et al., 2010).

  • Detection of Myocardial Involvement in Sarcoidosis : Iodine-123-labeled 15-(p-iodophenyl)-3R,S-methylpentadecanoic acid (BMIPP) scintigraphy has been used to detect myocardial involvement in sarcoidosis. It has shown higher sensitivity and predictive values compared to other imaging techniques, making it a valuable tool in cardiac sarcoidosis diagnosis (Kaminaga et al., 2004).

  • Evaluation of Acute Chest Pain : The use of BMIPP in imaging can identify ischemic areas in patients with acute chest pain, offering a higher sensitivity compared to other tracers. This suggests its potential application in acute cardiac care (Kawai et al., 2001).

Therapeutic and Diagnostic Potential in Other Medical Conditions

  • Thoracic Duct Scintigraphy : Orally administered I-123 BMIPP can be used for thoracic duct imaging. It has been effective in tracing the passage of the tracer from the intestine to the systemic venous circulation via the lymphatic route, useful in assessing thoracic duct anomalies (Qureshy et al., 2001).

  • Bacterial Infection Imaging : 123I-BMIPP, primarily used for myocardial fatty acid metabolism scintigraphy, shows potential in visualizing fatty acid metabolism in bacteria for imaging bacterial infections (Muranaka et al., 2022).

Mechanism of Action

Target of Action

15-Phenylpentadecanoic acid, also known as pentadecanoic acid (C15:0), is an essential odd-chain saturated fatty acid . It has broad activities relevant to protecting cardiometabolic, immune, and liver health . The primary targets of this compound are AMPK and mTOR, both of which are core components of the human longevity pathway .

Mode of Action

This compound interacts with its targets by activating AMPK and inhibiting mTOR . These interactions result in a range of changes that contribute to the compound’s broad activities relevant to protecting cardiometabolic, immune, and liver health .

Biochemical Pathways

The activation of AMPK and inhibition of mTOR by this compound affects several biochemical pathways. These pathways are associated with longevity and healthspan . The downstream effects of these pathway alterations contribute to the compound’s broad activities, including anti-inflammatory, antifibrotic, and anticancer activities .

Pharmacokinetics

It is known that the compound is non-cytotoxic at all concentrations . This suggests that it has good bioavailability and can effectively interact with its targets in the body.

Result of Action

The molecular and cellular effects of this compound’s action are broad and clinically relevant. These effects include anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . Furthermore, this compound has been found to have activities equivalent to, or surpassing, leading longevity-enhancing candidate compounds .

Biochemical Analysis

Biochemical Properties

15-Phenylpentadecanoic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acyl-CoA synthetase, which catalyzes the activation of fatty acids by converting them into acyl-CoA derivatives. This interaction is essential for the subsequent incorporation of this compound into metabolic pathways such as β-oxidation and lipid biosynthesis .

Additionally, this compound can bind to fatty acid-binding proteins, which facilitate its transport within cells. These interactions are crucial for the proper distribution and utilization of the compound in cellular processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation, lipid storage, and inflammatory responses .

Furthermore, this compound affects cellular metabolism by serving as a substrate for β-oxidation, a process that generates energy through the breakdown of fatty acids. This compound’s incorporation into cellular lipid pools can also impact membrane fluidity and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules and its role in metabolic pathways. Upon entering the cell, this compound is activated by acyl-CoA synthetase, forming 15-Phenylpentadecanoyl-CoA . This activated form can then enter the β-oxidation pathway, where it undergoes sequential enzymatic reactions to produce acetyl-CoA, which enters the citric acid cycle for energy production .

Additionally, this compound can modulate gene expression by activating PPARs, leading to changes in the transcription of genes involved in lipid metabolism and inflammation . This dual role in energy production and gene regulation highlights the compound’s multifaceted biochemical functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied .

In in vitro studies, prolonged exposure to this compound has been associated with changes in lipid metabolism and gene expression, reflecting its role in modulating cellular processes . In in vivo studies, the compound’s stability and metabolic effects have been observed over extended periods, providing insights into its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance lipid metabolism and improve energy balance . At higher doses, it can lead to adverse effects such as lipid accumulation and inflammation .

Threshold effects have been observed, where a specific dosage range elicits beneficial effects, while doses beyond this range result in toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including β-oxidation and lipid biosynthesis. Upon activation by acyl-CoA synthetase, it enters the β-oxidation pathway, where it undergoes sequential enzymatic reactions to produce acetyl-CoA . This acetyl-CoA can then enter the citric acid cycle for energy production .

Additionally, this compound can be incorporated into lipid biosynthesis pathways, contributing to the formation of complex lipids such as triglycerides and phospholipids . These metabolic pathways are essential for maintaining cellular energy balance and lipid homeostasis.

Transport and Distribution

Within cells, this compound is transported and distributed by fatty acid-binding proteins and other transporters . These proteins facilitate the movement of the compound within the cell, ensuring its proper localization and utilization in metabolic processes .

The distribution of this compound within tissues is influenced by its interactions with lipid membranes and its incorporation into lipid pools . This distribution is crucial for the compound’s role in modulating cellular functions and maintaining lipid homeostasis.

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in lipid metabolism . It can also be incorporated into cellular membranes, influencing membrane fluidity and function .

The subcellular localization of this compound is essential for its biochemical functions, as it ensures the compound’s availability for metabolic processes and its interactions with key biomolecules .

Properties

IUPAC Name

15-phenylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c22-21(23)19-15-10-8-6-4-2-1-3-5-7-9-12-16-20-17-13-11-14-18-20/h11,13-14,17-18H,1-10,12,15-16,19H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXIGVQZLPZYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193219
Record name 15-Phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40228-93-1
Record name Benzenepentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40228-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Phenylpentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040228931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-phenylpentadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 15-PHENYLPENTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18213V2KRN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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